
6-(Aminomethyl)-2-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Aminomethyl)-2-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound features a nitrile group (-CN) attached to a pyridine ring, which is substituted with an aminomethyl group (-CH2NH2) and a methyl group (-CH3). The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-3-cyanopyridine with formaldehyde and ammonia in a Mannich reaction. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as ethanol or methanol, and requires a catalyst like hydrochloric acid to facilitate the formation of the aminomethyl group.
Another approach involves the direct aminomethylation of 2-methylnicotinonitrile using formaldehyde and a primary amine, such as methylamine, under basic conditions. This reaction can be carried out in the presence of a base like sodium hydroxide or potassium carbonate to promote the nucleophilic addition of the amine to the nitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of catalytic systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
6-(Aminomethyl)-2-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the nitrile group can yield primary amines, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are performed under anhydrous conditions, often in solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products Formed
Oxidation: Oximes, nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-(Aminomethyl)-2-methylnicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as a building block in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific functional properties.
作用機序
The mechanism of action of 6-(Aminomethyl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites in biomolecules, further influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
2-Methyl-3-cyanopyridine: A precursor in the synthesis of 6-(Aminomethyl)-2-methylnicotinonitrile.
6-Aminomethyl-2-methylpyridine: Shares structural similarities but lacks the nitrile group.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and nitrile groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
6-(aminomethyl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-6-7(4-9)2-3-8(5-10)11-6/h2-3H,5,10H2,1H3 |
InChIキー |
FUKLRLXKGHCWEN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=N1)CN)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


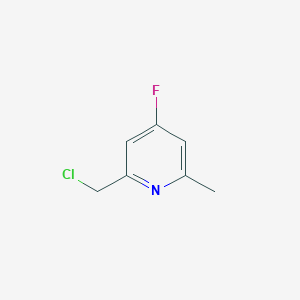
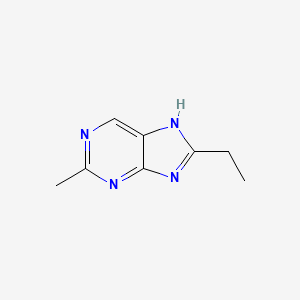

![6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11921999.png)
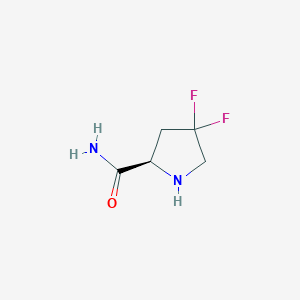
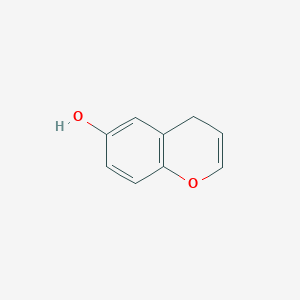
![2-methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11922012.png)
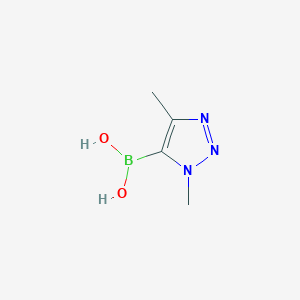
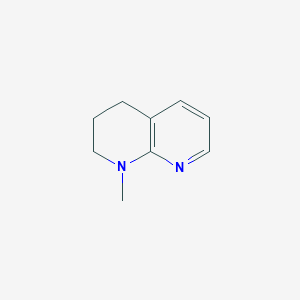
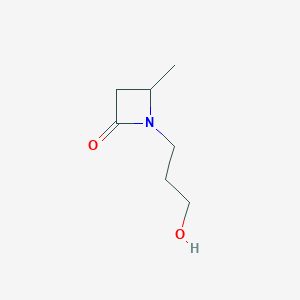
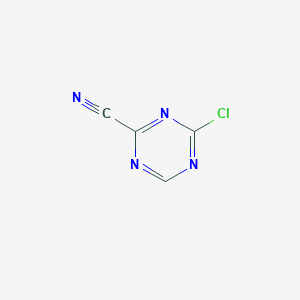
![Pyrazolo[1,5-a]pyrimidine-3,7-diamine](/img/structure/B11922030.png)
![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11922038.png)

